molecular formula C10H13N3O3 B6628138 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid

2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid

Cat. No. B6628138
M. Wt: 223.23 g/mol
InChI Key: HKXUVEGPUKIUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a derivative of pyrimidine and is commonly used in the study of protein transport and drug delivery. CPP has several unique properties that make it an ideal candidate for scientific research, including its ability to cross cell membranes and its low toxicity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is complex and not fully understood. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is thought to enter cells through a process called endocytosis, in which the cell membrane engulfs the 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid molecule and brings it into the cell. Once inside the cell, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid can interact with a variety of cellular components, including proteins and nucleic acids.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid can increase the uptake of therapeutic agents into cells, which can enhance their efficacy. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid can also increase the stability of therapeutic agents, which can improve their shelf life. In addition, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has been shown to have low toxicity, which makes it an attractive candidate for use in drug delivery and other applications.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has several advantages for use in lab experiments. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is a highly versatile compound that can be used in a variety of applications, including drug delivery, protein transport, and gene therapy. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is also relatively easy to synthesize, which makes it accessible to researchers. However, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid does have some limitations. For example, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid can be difficult to deliver to specific cell types, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid. One area of research is the development of new 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid derivatives that have improved properties, such as increased cell specificity or enhanced stability. Another area of research is the development of new applications for 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid, such as the delivery of therapeutic agents to specific tissues or organs. Overall, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is a promising compound that has the potential to revolutionize drug delivery and other areas of scientific research.

Synthesis Methods

2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is synthesized on a solid support, while in solution-phase peptide synthesis, 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is synthesized in a liquid solution. The synthesis of 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has a wide range of applications in scientific research, including drug delivery, protein transport, and gene therapy. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has been used to deliver a variety of therapeutic agents, including small molecules, peptides, and nucleic acids. 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has also been used to transport proteins across cell membranes, which has important implications for the development of new therapies for diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2,2-dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,9(15)16)5-13-8(14)7-3-11-6-12-4-7/h3-4,6H,5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXUVEGPUKIUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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